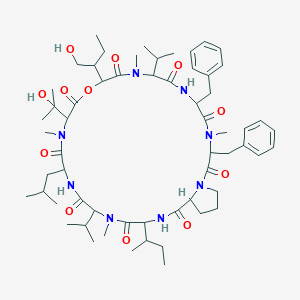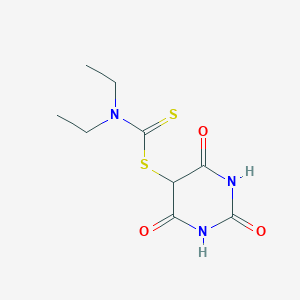
Aureobasidin S3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aureobasidin S3 is a natural cyclic depsipeptide that was first isolated from the fungus Aureobasidium pullulans. It is a potent inhibitor of sphingolipid biosynthesis, which makes it an attractive target for research into the role of sphingolipids in various biological processes. In
Aplicaciones Científicas De Investigación
Antifungal Properties
Aureobasidin S3, a cyclic depsipeptide, demonstrates notable antifungal activities. It is part of a group of compounds produced by Aureobasidium pullulans and exhibits high efficacy against various fungal species, including Candida spp. and Cryptococcus neoformans. The antifungal action of these compounds, particularly those with hydroxylated hydroxy acids like Aureobasidin S3, is a significant area of research interest due to their potent inhibitory effects on these pathogenic fungi (Yoshikawa et al., 1993).
Mechanism of Action
Studies have focused on elucidating the mechanism of action of aureobasidins, especially their fungicidal properties. For example, aureobasidin A, a related compound, has been shown to disrupt normal yeast cell processes, including actin assembly and cell membrane integrity, leading to cell death. This suggests a unique mechanism of action that differentiates aureobasidins from other antifungal agents (Endo et al., 1997).
Resistance Mechanisms
The interaction between aureobasidins and ATP-binding cassette (ABC) transporters has been investigated to understand resistance mechanisms. Studies have identified genes in yeast, such as YOR1/YRS1, that confer resistance to aureobasidins when present in multiple copies, offering insights into the cellular response to these compounds and potential pathways to overcome resistance (Ogawa et al., 1998).
Therapeutic Applications
Research has also explored the therapeutic potential of aureobasidins against diseases like Leishmania infections. Aureobasidin A, for instance, has shown inhibitory effects on the growth and infectivity of Leishmania species, suggesting potential for developing new treatments for parasitic infections (Tanaka et al., 2007).
Structural and Synthetic Studies
Structural analysis and synthesis of aureobasidins, including Aureobasidin A, have been important in understanding their biological activities and developing derivatives with enhanced properties. This includes studies on their conformational properties and efforts to modify their structure for broader antifungal activity (Wuts et al., 2015).
Propiedades
Número CAS |
153954-74-6 |
|---|---|
Nombre del producto |
Aureobasidin S3 |
Fórmula molecular |
C60H92N8O12 |
Peso molecular |
1117.4 g/mol |
Nombre IUPAC |
3,6-dibenzyl-24-butan-2-yl-12-(1-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-16-38(9)46-57(76)65(13)47(36(5)6)52(71)61-42(31-35(3)4)55(74)67(15)50(60(10,11)79)59(78)80-49(41(17-2)34-69)58(77)66(14)48(37(7)8)53(72)62-43(32-39-25-20-18-21-26-39)54(73)64(12)45(33-40-27-22-19-23-28-40)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,35-38,41-50,69,79H,16-17,24,29-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70) |
Clave InChI |
CSEWOAIMQFNFGS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |
Sinónimos |
Aureobasidin S3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)








![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)